4-Methyl-3-(trifluoromethyl)benzimidamide hydrochloride

Beschreibung

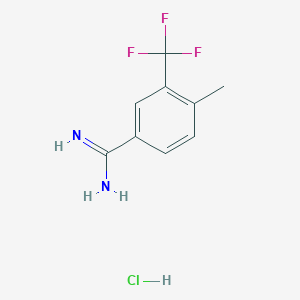

4-Methyl-3-(trifluoromethyl)benzimidamide hydrochloride is a benzimidamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring. Its molecular formula is C₉H₁₀ClF₃N₂, with a molecular weight of 252.64 g/mol. This compound is typically synthesized via the reaction of 4-methyl-3-(trifluoromethyl)benzonitrile with sodium amide (NaNH₂) in toluene, followed by neutralization with hydrochloric acid (HCl), yielding a crystalline solid .

Key applications include its role as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles and oxadiazoles, which are relevant to pharmaceutical research .

Eigenschaften

Molekularformel |

C9H10ClF3N2 |

|---|---|

Molekulargewicht |

238.64 g/mol |

IUPAC-Name |

4-methyl-3-(trifluoromethyl)benzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C9H9F3N2.ClH/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12;/h2-4H,1H3,(H3,13,14);1H |

InChI-Schlüssel |

MQTDGVRIHAJJTP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=N)N)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-methyl-3-(trifluoromethyl)benzimidamide hydrochloride typically involves two critical stages:

- Preparation of the key intermediate 4-methyl-3-(trifluoromethyl)phenylamine or related substituted anilines.

- Conversion of these amines into the benzimidamide hydrochloride salt.

The main challenge lies in introducing the trifluoromethyl group and maintaining the integrity of the amine and amidine functionalities.

Preparation of 4-Methyl-3-(trifluoromethyl)phenylamine Intermediate

Nitration and Reduction Route

One industrially viable method involves:

Nitration of 2-trifluoromethyl toluene to yield 4-nitro-2-trifluoromethyl toluene. This step is carried out in an acidic medium (sulfuric acid and nitric acid) at controlled temperatures (0–10 °C) to avoid over-nitration and side reactions. The nitration reaction proceeds with high yield (~97%) and produces a light yellow oil that can be used crude in the next step.

Reduction of the nitro compound to the corresponding amine (4-methyl-3-trifluoromethyl phenylamine). Two main reduction methods are reported:

Catalytic hydrogenation using palladium on carbon in methanol under 0.5 MPa hydrogen pressure at 50 °C for 6 hours. The crude product is isolated and purified by salt formation and recrystallization to yield the amine with purity >98% and yield around 58%.

Chemical reduction using iron powder and ammonium chloride in aqueous media at reflux (~90–100 °C) for 5–6 hours. After workup and crystallization, the amine is obtained with yields around 56–61% and high purity (HPLC >98%).

Table 1: Nitration and Reduction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Nitration | 2-trifluoromethyl toluene, H2SO4, HNO3, 0–10 °C, 2 h | 97 | Not specified | Crude product used directly |

| Reduction (Catalytic) | Pd/C, MeOH, H2 0.5 MPa, 50 °C, 6 h | 58 | >98% | Salt formation and recrystallization |

| Reduction (Chemical) | Fe powder, NH4Cl, H2O, reflux 90–100 °C, 5–6 h | 56–61 | >98% | Salt recrystallization |

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial scale-up due to mild conditions and readily available reagents.

Alternative Synthetic Routes

Palladium-Catalyzed Amination and Imidazole Coupling

Another sophisticated synthetic approach involves:

Starting with 3-bromo-5-fluoro-benzotrifluoride, which undergoes nucleophilic aromatic substitution with 4-methylimidazole in the presence of a strong base (e.g., sodium hydride) in solvents like N-methylpyrrolidinone at elevated temperatures (70–130 °C).

The intermediate formed is then subjected to palladium-catalyzed arylamination with diphenylimine, followed by hydrolysis with aqueous hydrochloric acid to yield the benzenamine derivative as its hydrochloride salt.

Optionally, the salt can be converted to the free base.

This method provides a route to 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, a close analogue, with controlled regioselectivity and high purity. The key steps include:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | 3-bromo-5-fluoro-benzotrifluoride + 4-methylimidazole + NaH, NMP, 70–130 °C | Formation of 4-methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole |

| Catalytic reduction | Pd/C, methanol or ethanol, hydrogenation | Reduction to 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine hydrochloride salt |

| Hydrolysis and purification | Aqueous HCl, recrystallization | High purity hydrochloride salt |

This process emphasizes the use of transition metal catalysis and strong bases, suitable for complex molecule synthesis.

Conversion to Benzimidamide Hydrochloride

Summary of Key Findings

| Aspect | Details |

|---|---|

| Starting materials | 2-Trifluoromethyl toluene, 3-bromo-5-fluoro-benzotrifluoride, 4-methylimidazole |

| Key intermediates | 4-nitro-2-trifluoromethyl toluene, 4-methyl-3-(trifluoromethyl)phenylamine |

| Main reactions | Nitration, catalytic/chemical reduction, nucleophilic aromatic substitution, amidination |

| Catalysts and reagents | Pd/C, sodium hydride, ammonium chloride, strong bases, solvents like NMP, methanol |

| Typical conditions | 0–10 °C nitration, 50–100 °C reduction/hydrolysis, elevated temperatures for substitution |

| Yields | Nitration ~97%, reduction 56–61%, overall purity >98% |

| Purification methods | Salt formation, recrystallization, chromatography (HPLC) |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) group at the 3-position activates adjacent electrophilic sites for nucleophilic substitution. This reactivity is enhanced by the electron-deficient aromatic ring system.

Coupling Reactions

The amidine group facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation, affecting solubility and reactivity:

Interaction with Biological Targets

The trifluoromethyl group enhances binding to enzymes and receptors through hydrophobic and electrostatic interactions.

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) data reveals decomposition pathways:

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(trifluoromethyl)benzimidamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-Methyl-3-(trifluoromethyl)benzimidamide hydrochloride are compared below with analogous benzimidamide derivatives and related compounds.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

- Substituent Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, making 4-Methyl-3-(trifluoromethyl)benzimidamide HCl valuable in drug design. However, the methyl group at the 4-position introduces steric effects that may alter reactivity in cyclization reactions .

- Synthetic Utility : Unlike 4-(Trifluoromethyl)benzimidamide HCl (CAS 38980-96-0), which is directly used in tracer synthesis , the methyl-substituted variant is more specialized in forming substituted imidazoles under catalyst-free conditions .

- Toxicity Profile: Benzimidamide impurities in Leflunomide (e.g., C₁₂H₉F₃N₂O₂) share genotoxic risks, but positional isomers like 3-Methylbenzimidamide HCl may exhibit lower toxicity due to reduced electrophilicity .

Physicochemical Properties

- Melting Points : 4-(Trifluoromethyl)benzimidamide HCl has a well-defined melting point (167°C), whereas data for the 4-methyl analogue is unreported, suggesting differences in crystalline stability .

- Solubility : The trifluoromethyl group generally reduces aqueous solubility but improves organic solvent compatibility, critical for reactions in acetonitrile or toluene .

Regulatory and Analytical Considerations

- Structural analogues like 3-Trifluoromethylbenzamidine HCl (similarity score 0.59) are less prioritized in impurity profiling due to lower structural overlap with active pharmaceutical ingredients .

Biologische Aktivität

4-Methyl-3-(trifluoromethyl)benzimidamide hydrochloride is a compound of significant interest in biochemical research due to its unique structural characteristics and biological activity. This article explores its biological activity, mechanism of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidamide core with a trifluoromethyl group, which enhances its metabolic stability and solubility. The presence of the methyl group contributes to its unique reactivity profile.

The primary mechanism of action for this compound involves the inhibition of serine proteases. This class of enzymes plays crucial roles in various biological processes, including digestion, immune response, and blood coagulation. The compound acts as a reversible competitive inhibitor by binding to the active site of these enzymes, thus preventing substrate access and subsequent catalysis.

Inhibition Potency

The inhibition constants () for various serine proteases are as follows:

| Enzyme | (µM) |

|---|---|

| Urokinase (uPA) | 97 |

| Trypsin | 21 |

| Tryptase | 20 |

| Factor Xa | 110 |

These values indicate a potent inhibitory effect, particularly against trypsin and tryptase, making the compound valuable in therapeutic contexts where modulation of these enzymes is desired .

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits serine proteases involved in various physiological processes. For example, in vitro studies have shown that the compound can significantly reduce the activity of trypsin and uPA, which are critical in cancer metastasis and tissue remodeling .

Antiviral Potential

Recent studies have highlighted the potential antiviral properties of this compound. It has been tested against various viral targets with promising results. The trifluoromethyl group appears to enhance its interaction with viral proteins, potentially leading to effective inhibition of viral replication .

Cancer Research

In a study focusing on cancer therapeutics, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated that treatment with the compound led to significant reductions in tumor size compared to control groups. This suggests its potential as an antitumor agent through serine protease inhibition .

Infectious Diseases

Another study investigated the compound's efficacy against Mycobacterium tuberculosis. The results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard treatments, positioning it as a candidate for further development in tuberculosis therapy .

Q & A

Q. How can advanced separation techniques improve its isolation from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.